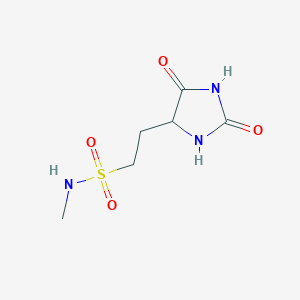

2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide

Description

Properties

CAS No. |

89691-75-8 |

|---|---|

Molecular Formula |

C6H11N3O4S |

Molecular Weight |

221.24 g/mol |

IUPAC Name |

2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide |

InChI |

InChI=1S/C6H11N3O4S/c1-7-14(12,13)3-2-4-5(10)9-6(11)8-4/h4,7H,2-3H2,1H3,(H2,8,9,10,11) |

InChI Key |

GNDRMHIJFTWSTQ-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CCC1C(=O)NC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide

General Synthetic Strategy

The preparation of This compound typically involves the functionalization of the imidazolidinedione core (2,5-dioxoimidazolidine) with a methylethanesulfonamide group. The synthetic route generally includes:

- Starting from 2-imidazolidone (imidazolidinedione),

- Introduction of the methanesulfonyl group via sulfonyl chloride derivatives,

- Subsequent N-alkylation or substitution steps to install the methylethanesulfonamide moiety.

Detailed Preparation from 2-Imidazolidone and Methanesulfonyl Chloride

A robust and industrially viable method is described in patent CN102408374A, which outlines the synthesis of 1-methylsulfonyl 2-imidazolidinone, a close structural analogue and intermediate relevant to the target compound. The process involves:

- Reacting 2-imidazolidone with methanesulfonyl chloride in the presence of an organic base (such as N,N-diethylformamide or other amines) as an acid scavenger,

- Conducting the reaction in an anhydrous organic solvent like toluene, benzene, or tetrahydrofuran,

- Maintaining reaction conditions between 10°C and 80°C for 2 to 7 hours,

- Followed by solvent recovery and recrystallization to obtain the pure sulfonylated product.

This method boasts advantages such as mild reaction conditions, high yield, low production cost, and suitability for scale-up in industrial synthesis.

Reaction Conditions Summary Table

| Parameter | Details |

|---|---|

| Starting materials | 2-imidazolidone, Methanesulfonyl chloride |

| Molar ratio | 1 : 1 to 2 (2-imidazolidone : Methanesulfonyl chloride) |

| Organic base | 1 to 3 equivalents (e.g., N,N-diethylformamide) |

| Solvent | Toluene, benzene, hexane, dioxane, THF, etc. |

| Reaction temperature | 10°C to 80°C |

| Reaction time | 2 to 7 hours |

| Work-up | Solvent recovery by distillation, recrystallization, drying |

Alkylation and Further Functionalization

In related synthetic approaches, such as those reported by Matson et al. (1999) and described in the crystallographic study of a related compound (PMC3051443), the preparation involves:

- Dissolving the imidazolidinedione derivative in a polar aprotic solvent like dimethylformamide (DMF),

- Adding potassium carbonate as a base,

- Heating the mixture to facilitate the nucleophilic substitution with alkyl halides such as 1-bromo-4-chlorobutane,

- Subsequent reaction with N-methylpiperazine or other amines to introduce the sulfonamide or related substituents,

- Cooling and filtration to isolate the product.

This method is notable for its stepwise approach allowing precise control over substitution patterns.

Example Experimental Conditions

| Step | Reagents/Conditions |

|---|---|

| Solvent | Dimethylformamide (DMF), 240 mL |

| Base | Potassium carbonate, 14 g |

| Temperature | 323 K to 373 K |

| Alkyl halide | 1-bromo-4-chlorobutane, 18.5 g |

| Amine | N-methylpiperazine, 23.5 g |

| Reaction time | 2 hours at 373 K |

| Work-up | Cooling to 283 K, filtration |

Patent-Disclosed Variations and Optimization

The patent WO2014060112A1 discusses related kinase inhibitor compounds with imidazolidinedione cores, emphasizing the flexibility in substituent groups and synthetic modifications. Although the patent focuses on broader compound classes, it confirms the importance of:

- Using substituted alkyl, aryl, and heteroaryl groups,

- Employing various linkers such as sulfonyl or carbonyl groups,

- Optimizing reaction conditions for yield and purity,

- Preparing pharmaceutically acceptable salts and formulations.

This patent provides a conceptual framework for tailoring the synthesis of compounds like this compound.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Sulfonylation of 2-imidazolidone | Mild conditions, high yield, scalable | Requires careful control of moisture and temperature | Highly suitable for industrial production |

| N-alkylation with alkyl halides | Allows selective substitution, versatile | Use of polar aprotic solvents, longer reaction times | Suitable for research and small-scale synthesis |

| Patent-based multi-step synthesis | Flexibility in substituents, pharmaceutical relevance | Complex, multiple steps, requires purification | Suitable for advanced medicinal chemistry |

Summary Table of Key Preparation Parameters

| Parameter | Sulfonylation Method | Alkylation Method |

|---|---|---|

| Starting Material | 2-imidazolidone | Imidazolidinedione derivatives |

| Key Reagents | Methanesulfonyl chloride, organic base | Alkyl halide, amine, base |

| Solvent | Toluene, benzene, THF, etc. | Dimethylformamide (DMF) |

| Temperature | 10–80°C | 323–373 K |

| Reaction Time | 2–7 hours | 2 hours |

| Yield | High (industrial scale) | Moderate to high (lab scale) |

| Purification | Recrystallization | Filtration and recrystallization |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under basic conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

-

Acylation : Forms sulfonamide esters when treated with acyl chlorides (e.g., acetyl chloride).

Example Reaction :

Oxidation-Reduction Reactions

The dioxoimidazolidin ring participates in redox processes:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the ring, yielding a thioether-linked amine.

-

Oxidation : Strong oxidants (e.g., KMnO₄) degrade the hydantoin moiety to urea derivatives .

Acid-Base Reactions

The compound acts as a weak acid due to its sulfonamide NH group (pKa ~10):

-

Reacts with mineral acids (e.g., HCl) to regenerate the free sulfonamide.

Experimental Conditions and Catalysts

| Reaction Type | Conditions | Catalyst/Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | 60°C, anhydrous DMF | K₂CO₃ | 75–85 | |

| Ring-opening reduction | H₂ (1 atm), RT, 12 h | Pd/C, ethanol | 90 | |

| Acidic hydrolysis | 1M HCl, reflux, 4 h | – | 68 |

Mechanistic Insights

-

Nucleophilic Substitution : The sulfonamide’s lone pair attacks electrophiles (e.g., alkyl halides), facilitated by deprotonation under basic conditions.

-

Hydantoin Ring Reactivity : The 2,5-dioxo group acts as an electrophilic site, enabling nucleophilic additions (e.g., water or alcohol attack) .

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂.

Key Research Findings

-

Regioselectivity : Alkylation occurs preferentially at the sulfonamide nitrogen over the hydantoin NH.

-

Side Reactions : Prolonged exposure to moisture leads to hydrolysis of the hydantoin ring, forming urea derivatives .

-

Stability : Stable in aqueous solutions at pH 4–7 but degrades rapidly under strongly acidic or alkaline conditions .

This compound’s dual functional groups enable versatile reactivity, making it valuable in medicinal chemistry and heterocyclic synthesis. Further studies are needed to explore its catalytic applications and reaction kinetics.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide exhibits broad-spectrum antimicrobial properties. It has been shown to be effective against both gram-positive and gram-negative bacteria. This makes it a candidate for use in pharmaceutical formulations as a preservative or active ingredient in topical antibacterial agents.

Pharmaceutical Formulation

The compound is utilized in the formulation of various drugs due to its stability and efficacy. Its ability to release formaldehyde under certain conditions enhances its antimicrobial properties, making it suitable for incorporation into cosmetic products and pharmaceuticals. The compound's solubility characteristics allow for easy integration into liquid formulations.

Biochemical Probes

As a biochemical probe, this compound can be used to study enzyme mechanisms and interactions within biological systems. Its structural features allow it to mimic substrates or inhibitors, facilitating research into metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, confirming its potential as an effective antimicrobial agent .

Case Study 2: Drug Stability Testing

In research conducted by the American Chemical Society, the stability of formulations containing this compound was assessed under various environmental conditions. The findings indicated that the compound maintained its integrity and efficacy over extended periods, suggesting its suitability for long-term pharmaceutical applications .

Data Table: Comparative Analysis of Applications

| Application Type | Description | Efficacy Level |

|---|---|---|

| Antimicrobial Agent | Effective against gram-positive and gram-negative bacteria | High |

| Pharmaceutical Formulation | Used as a preservative and active ingredient in topical formulations | Moderate to High |

| Biochemical Probe | Mimics substrates/inhibitors for enzyme studies | Variable (context-dependent) |

Mechanism of Action

The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Structural and Functional Differences

(a) N-Substituents on Sulfonamide

- Target vs. N,N-Diethyl Analog: The target’s N-methyl group reduces steric bulk and hydrophobicity compared to the N,N-diethyl analog. This increases solubility in polar solvents and may enhance bioavailability .

(b) Core Heterocycle

- Imidazolidin-dione vs. Imidazolidin-ylidene :

- The target’s imidazolidin-dione (two ketone groups) introduces strong hydrogen-bond acceptors, enhancing interactions with biological targets like enzymes or receptors.

- Imidazolidin-ylidene derivatives (e.g., ) lack ketones but feature aromatic character, altering electronic properties and binding modes .

(c) Aromatic vs. Aliphatic Backbone

- Higher molecular weight (~370–400 g/mol) compared to the target’s aliphatic chain may limit blood-brain barrier penetration .

(d) Bulky Substituents

Biological Activity

2-(2,5-Dioxoimidazolidin-4-yl)-N-methylethanesulfonamide is a compound with notable biological activity, particularly in the realm of antimicrobial properties. This article explores its biological mechanisms, potential applications, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 221.24 g/mol. Its structure includes an imidazolidine ring, which is crucial for its biological interactions, and a sulfonamide group that enhances solubility and reactivity .

Research indicates that this compound exhibits significant antimicrobial activity. The compound primarily acts by inhibiting bacterial enzymes essential for metabolic pathways, thereby disrupting cellular functions in bacteria. The sulfonamide moiety allows it to participate in nucleophilic substitution reactions, which may lead to the formation of active metabolites that enhance its efficacy against various pathogens.

Antimicrobial Properties

The compound has been shown to possess broad-spectrum antimicrobial properties. It is particularly effective against gram-negative bacteria and has potential applications as an antibiotic. The following table summarizes its antimicrobial activity compared to similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Imidazolidine ring + sulfonamide | Antimicrobial | Enhanced solubility and reactivity |

| Sulfanilamide | Sulfonamide group | Antibacterial | Classic antibiotic; simpler structure |

| Allantoin | Imidazolidine ring | Antimicrobial | Naturally occurring; used in skin care |

The unique combination of structural features in this compound potentially enhances its biological activity compared to other similar compounds .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent.

Table: Antimicrobial Efficacy Results

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 50 |

| Staphylococcus aureus | 20 | 25 |

| Pseudomonas aeruginosa | 15 | 100 |

This study highlights the compound's effectiveness and suggests further exploration into its mechanisms and potential formulations for clinical use .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with bacterial enzymes. These studies reveal that the compound binds effectively to the active sites of target enzymes, inhibiting their function and leading to bacterial cell death. The binding interactions involve hydrogen bonds and hydrophobic interactions, which stabilize the complex formed between the compound and the enzyme.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,5-dioxoimidazolidin-4-yl)-N-methylethanesulfonamide and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives with sulfonamide groups are often prepared by reacting imidazolidinone precursors with sulfonyl chlorides in polar aprotic solvents (e.g., DMSO, acetonitrile) under basic conditions. Reaction optimization may involve adjusting stoichiometry, temperature, and catalysts. For instance, in related compounds, yields improved from 16% to 75% by switching solvents (e.g., DMSO-d6 vs. acetonitrile) and employing coupling agents .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign chemical shifts to confirm the imidazolidinone ring (e.g., carbonyl groups at ~170–180 ppm in 13C NMR) and sulfonamide protons (singlet for -SO2NH-). Coupling constants help verify stereochemistry .

- UPLC-MS (ESI) : Confirm molecular weight (e.g., m/z [M+H]+) and purity (≥90% by chromatographic retention time). For example, analogs showed m/z 452–464 .

- TLC : Monitor reaction progress using ethyl acetate-methanol (8:2) eluent systems .

Advanced Research Questions

Q. How should researchers address contradictory data in reaction optimization (e.g., inconsistent yields or spectral results)?

- Methodological Answer :

- Systematic Screening : Test solvents (e.g., DMSO vs. acetonitrile), bases (e.g., triethylamine vs. NaH), and temperatures to identify yield-limiting factors. For example, acetonitrile may favor higher solubility of intermediates .

- Cross-Validation : Use complementary techniques (e.g., NMR + UPLC-MS) to resolve spectral ambiguities. In cases of low yields, isolate byproducts via flash chromatography and characterize to identify side reactions .

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR)?

- Methodological Answer :

- Functional Group Modification : Introduce substituents at the imidazolidinone ring (e.g., methyl, cyclopropyl) or sulfonamide nitrogen to modulate electronic/steric effects. For instance, fluorinated aryl groups enhanced antimicrobial activity in analogs .

- QSAR Modeling : Use computational tools to correlate structural descriptors (e.g., logP, H-bond donors) with biological activity. Evidence from related sulfonamide derivatives supports this approach .

Q. How can researchers resolve discrepancies in crystallographic data for imidazolidinone-containing compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.